5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate thiazole precursors with benzylamine.
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may involve the use of microwave irradiation techniques to enhance reaction rates and yields while minimizing the use of hazardous solvents . Additionally, green chemistry principles are often applied to reduce environmental impact and improve the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or benzylamino groups can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 5-Amino-2-mercaptobenzimidazole
Uniqueness
What sets 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and benzylamino groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C11H12N4OS |
---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
5-amino-2-(benzylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4OS/c12-9(16)8-10(13)17-11(15-8)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H2,12,16)(H,14,15) |
InChI Key |
XWRRXHKUWIHERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(S2)N)C(=O)N |
Origin of Product |
United States |
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